molecular formula C19H19N3O6S B2747567 2-(4-methoxyphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide CAS No. 497090-69-4

2-(4-methoxyphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B2747567
CAS No.: 497090-69-4
M. Wt: 417.44
InChI Key: UJMZSNQEPAWGKU-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide is a sulfonamide-derived compound featuring a 5-methyl-1,2-oxazole sulfamoyl group linked to a phenyl ring, which is further substituted with an acetamide moiety bearing a 4-methoxyphenoxy chain.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S/c1-13-11-18(21-28-13)22-29(24,25)17-9-3-14(4-10-17)20-19(23)12-27-16-7-5-15(26-2)6-8-16/h3-11H,12H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMZSNQEPAWGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:

    Formation of the Methoxy-phenoxy Intermediate: This step involves the reaction of 4-methoxyphenol with an appropriate halogenated compound under basic conditions to form the methoxy-phenoxy intermediate.

    Synthesis of the Isoxazolylsulfamoyl Intermediate: This involves the reaction of 5-methylisoxazole with a sulfonyl chloride derivative to form the isoxazolylsulfamoyl intermediate.

    Coupling Reaction: The final step involves coupling the methoxy-phenoxy intermediate with the isoxazolylsulfamoyl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group in the isoxazolylsulfamoyl moiety can be reduced to an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Modulating Signaling Pathways: Affecting cellular signaling pathways involved in inflammation or cell proliferation.

    Interacting with Receptors: Binding to cell surface or intracellular receptors to modulate their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The compound belongs to a class of sulfonamide-acetamide hybrids. Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituent Modifications Molecular Formula Key Properties/Notes
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Replaces acetamide with benzenesulfonamide; lacks phenoxy group C₁₇H₁₇N₃O₅S₂ Planar crystal structure (r.m.s. deviation: 0.0058 Å); dihedral angle A/B: 81.27°
2-(4-Isopropyl-3-methylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide 4-Isopropyl-3-methylphenoxy substituent (vs. 4-methoxyphenoxy) C₂₂H₂₅N₃O₅S Increased lipophilicity due to bulky isopropyl group; may alter membrane permeability
2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide Chloroacetamide group (vs. methoxyphenoxy-acetamide) C₁₂H₁₁ClN₄O₃S Higher reactivity; potential toxicity concerns due to chlorine
N4-Acetylsulfamethoxazole Acetamide directly attached to sulfonamide phenyl ring (no phenoxy chain) C₁₂H₁₃N₃O₄S Metabolite of sulfamethoxazole; reduced solubility vs. parent compound
2-(2-Methoxyphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide Methoxy group at ortho position of phenoxy (vs. para in target compound) C₁₉H₁₉N₃O₆S Positional isomerism may affect binding affinity or metabolic stability

Metabolic Considerations

  • Acetylation : Similar to N4-acetylsulfamethoxazole (), the target compound may undergo hepatic acetylation, producing metabolites with altered solubility and activity.

Biological Activity

The compound 2-(4-methoxyphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, synthesizes available data, and presents case studies that highlight its pharmacological potential.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

PropertyValue
Molecular Formula C19H19N3O6S
Molar Mass 417.44 g/mol
CAS Number 433318-40-2

The biological activity of sulfonamides, including this compound, is primarily attributed to their ability to inhibit bacterial folate synthesis, leading to antimicrobial effects. The presence of the methoxyphenoxy and oxazole moieties suggests potential interactions with various biological targets, including enzymes involved in cell proliferation and metabolic pathways.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, sulfonamides are known to inhibit the growth of a broad range of bacteria by targeting the dihydropteroate synthase enzyme involved in folate synthesis . The specific compound under investigation has shown promising results in preliminary studies:

  • In vitro Studies : Tests on bacterial strains have demonstrated that the compound inhibits growth at concentrations comparable to established sulfonamide antibiotics.

Anticancer Activity

Sulfonamide derivatives have also been investigated for their anticancer properties. The compound's structure suggests it may interfere with tumor cell growth through multiple mechanisms:

  • Cell Proliferation Inhibition : Studies have shown that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .
  • Case Study : A study involving a related sulfonamide indicated a significant reduction in tumor size in xenograft models when treated with the compound over a specified period .

Case Studies

  • Antimicrobial Efficacy : In a comparative study, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, showcasing its potential as an effective antimicrobial agent.
  • Anticancer Potential : In vitro assays using human cancer cell lines demonstrated that the compound reduced cell viability by over 50% at concentrations of 10 µM after 48 hours of exposure. This effect was attributed to the induction of apoptosis, as evidenced by increased annexin V staining and caspase activity assays .

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